molecular formula C11H15N3 B1319929 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine CAS No. 91337-46-1

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B1319929
CAS No.: 91337-46-1
M. Wt: 189.26 g/mol
InChI Key: WEGNZFPNBDRSSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with ethylamine under specific conditions. One common method involves the use of ethanol as a solvent and sodium ethoxide as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2, a mediator of inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The presence of two methyl groups at positions 5 and 6 can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNZFPNBDRSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597708
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91337-46-1
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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